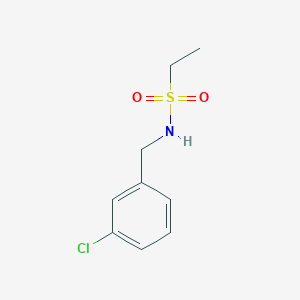

N-(3-chlorobenzyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXCXSKMURZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)ethanesulfonamide typically involves the reaction of 3-chlorobenzylamine with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzylamine+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)ethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

N-(3-chlorobenzyl)ethanesulfonamide has been explored for various scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Industrial Applications: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)ethanesulfonamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-chlorobenzyl)ethanesulfonamide with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:

Key Observations:

Positional Isomerism : The 3-chlorobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 4-chlorobenzyl analog (Compound 6b). For example, antitumor activity in 6b is linked to its pyrazole core and 4-chloro substitution , whereas the 3-chloro position might alter binding affinity in enzyme targets.

Halogen Effects: Bromine in N-(5-Bromo-2-chlorophenyl)ethanesulfonamide increases molecular weight (298.58 g/mol vs.

Functional Group Diversity: MESA’s morpholine group enables ferroptosis induction via NRF2 pathway modulation , while the difluorophenoxy group in ’s compound enhances metabolic stability in cancer therapeutics .

Synthesis Pathways : The target compound’s synthesis likely parallels methods in , where 3-chlorobenzyl bromide is used for alkylation, followed by sulfonamide coupling .

Research Findings and Implications

- Anticancer Potential: Pyrazole-containing sulfonamides (e.g., Compound 6b) demonstrate radio-sensitizing effects, suggesting that the 3-chlorobenzyl variant might synergize with radiotherapy if optimized for tumor targeting .

- Enzyme Inhibition : Ethanesulfonamide derivatives often inhibit enzymes like β-lactamases or kinases. The 3-chlorobenzyl group’s steric bulk could hinder or enhance substrate binding compared to smaller substituents (e.g., morpholine) .

- Physicochemical Properties : Predicted pKa values (e.g., ~6.99 for ’s compound) indicate moderate acidity, influencing solubility and bioavailability. The 3-chlorobenzyl group may lower solubility compared to polar morpholine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorobenzyl)ethanesulfonamide, and how can purity be ensured?

- Methodology : The synthesis typically involves nucleophilic substitution between 3-chlorobenzylamine and ethanesulfonyl chloride. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid by-products like N,N-disubstituted sulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

- Validation : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS for molecular weight verification .

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) is employed. Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) are common for sulfonamides .

- Key Data : Bond angles and torsion angles reveal intramolecular interactions (e.g., C–H···O hydrogen bonds), influencing conformational stability .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Approach : Screen for enzyme inhibition (e.g., MurA in bacterial cell walls) using fluorometric assays or microbial growth inhibition studies (MIC values). Solubility in DMSO/PBS should be optimized for dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Strategy : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the benzyl ring. Test against target enzymes (e.g., MurA) to correlate electronic/steric effects with IC₅₀ values .

- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding modes. Compare with experimental inhibition data to validate computational models .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Troubleshooting : Assess membrane permeability (e.g., PAMPA assay) and metabolic stability (hepatic microsome incubation). Conflicting results may arise from poor cellular uptake or off-target effects .

- Case Study : If in vitro enzyme inhibition is strong but cellular activity is weak, modify the compound’s logP (via prodrug strategies) to enhance bioavailability .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics (kₐ, kₑ) .

- Cryo-EM/X-ray Crystallography : Resolve target-ligand co-crystal structures to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.